molecular formula C8H19N B13076209 2,5-Dimethylhexan-3-amine

2,5-Dimethylhexan-3-amine

Cat. No.: B13076209
M. Wt: 129.24 g/mol
InChI Key: YRULFMGMFMJSPH-UHFFFAOYSA-N
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Description

2,5-Dimethylhexan-3-amine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a hexane backbone with two methyl groups attached at the 2nd and 5th positions and an amine group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves large-scale reductive amination due to its efficiency and control over the reaction process. The use of continuous flow reactors can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or sodium cyanoborohydride are common reducing agents.

    Substitution: Alkyl halides are often used in substitution reactions.

Major Products:

    Oxidation: Nitroso compounds, nitriles, or amides.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkyl-substituted amines.

Scientific Research Applications

2,5-Dimethylhexan-3-amine has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethylhexan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. In reductive amination, the compound acts as a nucleophile, attacking electrophilic carbonyl groups to form imines, which are then reduced to amines .

Comparison with Similar Compounds

    2,5-Dimethylhexan-2-amine: Similar structure but with the amine group at the 2nd position.

    2,5-Dimethylhexan-4-amine: Similar structure but with the amine group at the 4th position.

Uniqueness: 2,5-Dimethylhexan-3-amine is unique due to its specific positioning of the amine group, which can influence its reactivity and interaction with other molecules. This positioning can affect its steric and electronic properties, making it distinct from other isomers .

Properties

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

IUPAC Name

2,5-dimethylhexan-3-amine

InChI

InChI=1S/C8H19N/c1-6(2)5-8(9)7(3)4/h6-8H,5,9H2,1-4H3

InChI Key

YRULFMGMFMJSPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(C)C)N

Origin of Product

United States

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